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molecular formula C13H19F2N3 B8310404 1-(4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanamine

1-(4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanamine

Cat. No. B8310404
M. Wt: 255.31 g/mol
InChI Key: HLNWWZKDOCWWGJ-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A mixture of (Z)-1-(4,4-difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanone oxime (320 mg, 1.19 mmol) and aq.NH3 (2 mL) was hydrogenated with Raney Ni (300 mg) under H2 (50 Psi) for 3 h. The reaction mixture was filtered and concentrated. The residue was dissolved in EtOAc (15 mL), dried over Na2SO4 and concentrated to give 1-(4,4-difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanamine (300 mg), which was used for the next step directly.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][CH2:6][C:5](/[C:15](=[N:17]\O)/[CH3:16])([C:8]2[CH:9]=[N:10][C:11]([CH3:14])=[N:12][CH:13]=2)[CH2:4][CH2:3]1.N>[Ni]>[F:19][C:2]1([F:1])[CH2:3][CH2:4][C:5]([CH:15]([NH2:17])[CH3:16])([C:8]2[CH:13]=[N:12][C:11]([CH3:14])=[N:10][CH:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
FC1(CCC(CC1)(C=1C=NC(=NC1)C)\C(\C)=N/O)F
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)(C=1C=NC(=NC1)C)C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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